Home > Products > Screening Compounds P99443 > 8-Bromoimidazo[1,2-A]pyridin-7-amine
8-Bromoimidazo[1,2-A]pyridin-7-amine - 1398504-22-7

8-Bromoimidazo[1,2-A]pyridin-7-amine

Catalog Number: EVT-3073009
CAS Number: 1398504-22-7
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromoimidazo[1,2-A]pyridin-7-amine is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 7th position, contributing to its unique chemical and biological properties. Imidazo[1,2-A]pyridines are known for their diverse biological activities and are frequently employed as pharmacophores in medicinal chemistry, making them significant in drug discovery and development. The compound is recognized by its CAS number 1398504-22-7 and has been explored for applications in various scientific fields including medicinal chemistry, biology, and materials science .

Synthesis Analysis

Methods

The synthesis of 8-Bromoimidazo[1,2-A]pyridin-7-amine can be achieved through several approaches, with a notable method involving a chemodivergent strategy. This method utilizes α-bromoketones and 2-aminopyridines as starting materials. The reaction is facilitated by a one-pot tandem cyclization and bromination process, which is promoted by tert-butyl hydroperoxide in ethyl acetate without the need for a base. This method is advantageous as it simplifies the synthesis while maintaining high yields of the desired product .

Technical Details

The synthesis typically involves:

  • Starting Materials: α-bromoketones and 2-aminopyridines.
  • Reagents: tert-butyl hydroperoxide as an oxidizing agent.
  • Solvent: Ethyl acetate.
  • Conditions: Mild reaction conditions allowing for scalability and high purity of the final product.

While specific industrial production methods are not extensively documented, scalable synthetic routes that utilize readily available materials are preferred to ensure efficiency in production .

Molecular Structure Analysis

Structure

The molecular formula of 8-Bromoimidazo[1,2-A]pyridin-7-amine is C7H6BrN3C_7H_6BrN_3, with a molecular weight of approximately 212.05g/mol212.05\,g/mol. The compound features a fused ring system typical of imidazo[1,2-A]pyridines.

Data

  • IUPAC Name: 8-bromoimidazo[1,2-a]pyridin-7-amine
  • CAS Number: 1398504-22-7
  • Molecular Weight: 212.05 g/mol
  • Chemical Structure: The structure includes an imidazole ring fused to a pyridine ring, with specific substitutions that influence its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

8-Bromoimidazo[1,2-A]pyridin-7-amine can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by different nucleophiles such as amines or thiols under suitable conditions.
  • Cyclization Reactions: The compound can participate in cyclization reactions to yield more complex heterocyclic structures.

Common Reagents and Conditions

For substitution reactions:

  • Reagents: Amines, thiols, alkoxides.

For cyclization reactions:

  • Catalysts: Palladium or copper catalysts may be utilized to facilitate these transformations.

The products formed from these reactions vary based on the specific reagents and conditions used, allowing for the synthesis of diverse substituted imidazo[1,2-A]pyridines or fused heterocyclic compounds .

Mechanism of Action

The mechanism of action for 8-Bromoimidazo[1,2-A]pyridin-7-amine involves its interaction with various molecular targets within biological systems. This compound can bind to specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. This interaction is critical for its potential therapeutic applications against infections and other diseases such as cancer .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-Bromoimidazo[1,2-A]pyridin-7-amine include:

  • Appearance: Typically presented as a solid crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

These properties are essential for determining its behavior in various chemical environments and applications in drug formulation and material science.

Applications

8-Bromoimidazo[1,2-A]pyridin-7-amine has several notable applications:

Scientific Uses

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential pharmacological activities.
  • Drug Discovery: Investigated for its antimicrobial and anticancer properties; it shows promise as a pharmacophore in developing new therapeutic agents targeting diseases such as tuberculosis and various cancers.
  • Material Science: Utilized in developing new materials due to its unique structural characteristics that allow for functionalization and modification.
Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

The imidazo[1,2-a]pyridine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry over five decades. Early exploration focused on its benzodiazepine-like properties, particularly for anxiolytic applications, but the core’s versatility soon revealed broader therapeutic potential. A significant breakthrough emerged with the discovery that substituted derivatives could modulate central nervous system receptors, exemplified by zolpidem (an FDA-approved sedative-hypnotic targeting GABA_A receptors). The scaffold’s protonatable nitrogen and planar aromatic system facilitate strong, selective interactions with biological targets, driving sustained interest in its derivatization [4]. Patent landscapes reveal accelerating innovation, with the EP2190844B3 patent highlighting imidazo[1,2-a]pyridines as potent 5-HT2A serotonin receptor modulators for sleep disorders. This patent underscores systematic efforts to optimize substitutions at positions 6, 7, and 8 for enhanced receptor affinity and metabolic stability [5]. The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction further revolutionized access to diverse libraries of these fused bicyclic compounds, enabling rapid exploration of structure-activity relationships (SAR) for oncology targets like KRAS mutants .

Table 1: Historical Milestones of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Time PeriodDevelopment FocusKey Therapeutic AreaExample Compound/Approach
1970s-1980sBenzodiazepine MimeticsAnxiolytics/SedativesEarly GABAergic agonists
1990s-2000sReceptor Subtype SelectivityCNS DisordersZolpidem (GABA_A subtype selectivity)
2010s-PresentTargeted Covalent InhibitorsOncologyKRAS G12C inhibitors via GBB reaction
2010s-PresentGPCR ModulationNeuropsychiatry5-HT2A antagonists (e.g., EP2190844B3 [5])

Role of 8-Bromoimidazo[1,2-a]pyridin-7-amine in Modern Therapeutic Development

8-Bromoimidazo[1,2-a]pyridin-7-amine (Molecular Formula: C₇H₆BrN₃, PubChem CID: 71742372) represents a strategically functionalized derivative critical for constructing complex bioactive molecules. Its significance lies in the synergistic positioning of two orthogonal handles: the electron-deficient bromine at C8 and the nucleophilic primary amine at C7. This arrangement enables sequential modification via cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) and electrophilic functionalization, making it a versatile intermediate for generating targeted libraries [3] [4]. Recent applications highlight its value in covalent drug discovery. Researchers leverage the amine for installing acrylamide warheads or linkers, while the bromine permits introduction of pharmacophores enhancing target affinity. For example, in the development of KRAS G12C inhibitors, analogues derived from this scaffold demonstrated potent anticancer activity in NCI-H358 (lung cancer) cells by irreversibly binding to the mutant cysteine residue. Biochemical and docking studies confirm that the imidazo[1,2-a]pyridine core maintains optimal geometry for accessing the switch-II pocket of KRAS, with the C7/C8 substitutions fine-tuning hydrophobic interactions . Beyond oncology, the amine group facilitates derivatization into sulfonamides or carboxamides, crucial for enhancing blood-brain barrier penetration in CNS agents targeting serotonin receptors [5].

Significance of Bromine Substitution in Modulating Bioactivity

Bromination of the imidazo[1,2-a]pyridine ring system is not merely a synthetic handle but a strategic tool for optimizing electronic, steric, and pharmacokinetic properties. At position 8, bromine exerts distinct effects:

  • Electronic Modulation: The electron-withdrawing bromine reduces π-electron density at adjacent positions (C7 and C9), enhancing the electrophilicity of C7. This polarization stabilizes interactions with electron-rich enzyme pockets (e.g., ATP-binding sites in kinases) and facilitates nucleophilic aromatic substitution at C8. Computational studies of 8-bromoimidazo[1,2-a]pyridine predict a consensus logP of ~1.92 and moderate water solubility (0.106–0.688 mg/mL), indicating balanced lipophilicity for membrane permeation [1].
  • Steric Directionality: The bromine atom’s van der Waals radius (1.85 Å) provides optimal steric bulk for occupying hydrophobic subpockets without introducing excessive conformational strain. In 5-HT2A receptor modulators, bromo-substituted derivatives exhibit higher binding affinity than chloro analogues due to favorable halogen bonding with carbonyl oxygen atoms in the receptor’s binding cleft [5].
  • Metabolic Stability: Bromine’s lower susceptibility to oxidative metabolism compared to methyl or methoxy groups extends plasma half-life. This is evidenced in in vitro microsomal stability assays of 8-bromo derivatives versus their non-halogenated counterparts [4].

Table 2: Comparative Bioactivity Modulation by Bromine Position in Imidazo[1,2-a]pyridines

PositionElectrostatic EffectKey ApplicationsStructural Impact
8-Bromo (e.g., 8-Bromoimidazo[1,2-a]pyridin-7-amine)Electron-withdrawing, enhances electrophilicity at C7Covalent KRAS inhibitors ; 5-HT2A antagonists [5]Enables sequential C7/C8 functionalization; stabilizes binding via halogen bonds
6-Bromo (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine)Moderate electron-withdrawalBuilding block for anticancer agents [4]Distal bromine limits electronic synergy with C8-amine
UnsubstitutedBalanced electron densityBroad screening librariesLacks halogen-specific interactions

The synergy between the C8 bromine and C7 amine in 8-bromoimidazo[1,2-a]pyridin-7-amine creates a unique pharmacophore. The amine serves as a hydrogen-bond donor for target engagement, while bromine provides hydrophobic contact points and electronic tuning, collectively enhancing binding specificity and enabling covalent inhibitor design. This dual functionality underpins its growing adoption in lead optimization campaigns across diverse target classes [3] .

Properties

CAS Number

1398504-22-7

Product Name

8-Bromoimidazo[1,2-A]pyridin-7-amine

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-7-amine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05

InChI

InChI=1S/C7H6BrN3/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H,9H2

InChI Key

IECPPNAGZYJDCT-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C(=C1N)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.